Molecular Weight Differentiation for Chromatographic Method Development and Impurity Resolution
The target compound Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether exhibits a substantially increased molecular weight of 647.82 g/mol compared to ezetimibe (409.4 g/mol) [1]. This +238.4 g/mol mass shift corresponds to the addition of the tert-butyldiphenylsilyl (TBDPS) protecting group. A comparable TBDPS derivative, Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether (CAS 1217748-67-8), possesses an identical molecular weight of 647.82 g/mol due to the same TBDPS addition at a different hydroxyl position [2]. The mass difference provides a critical analytical handle for distinguishing the protected intermediate from the parent drug substance via LC-MS, enabling robust impurity tracking and method specificity.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 647.82 g/mol |
| Comparator Or Baseline | Ezetimibe (CAS 163222-33-1): 409.4 g/mol; Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether (CAS 1217748-67-8): 647.82 g/mol |
| Quantified Difference | +238.4 g/mol vs. ezetimibe; 0 g/mol vs. hydroxy TBDPS analog |
| Conditions | Calculated from molecular formula C₄₀H₃₉F₂NO₃Si |
Why This Matters
The 238 g/mol mass increase relative to ezetimibe enables unambiguous mass spectrometric differentiation of the protected intermediate from the parent drug, a prerequisite for accurate impurity quantification in pharmaceutical QC workflows.
- [1] Pharmaffiliates. (n.d.). Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether – Product Datasheet (CAS 1042722-66-6). Catalog No. PA 05 38570. View Source
- [2] Pharmaffiliates. (n.d.). Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether – Product Datasheet (CAS 1217748-67-8). Catalog No. PA 05 38550. View Source
